2,5-Difluorobenzaldehyde

Catalog No.
S705558
CAS No.
2646-90-4
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Difluorobenzaldehyde

CAS Number

2646-90-4

Product Name

2,5-Difluorobenzaldehyde

IUPAC Name

2,5-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-1-2-7(9)5(3-6)4-10/h1-4H

InChI Key

VVVOJODFBWBNBI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C=O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=O)F
  • Organic synthesis: The presence of the aldehyde functional group (C=O) makes 2,5-difluorobenzaldehyde a valuable intermediate for the synthesis of other organic compounds. Its unique combination of fluorine atoms and the aldehyde group could be particularly useful in the development of novel molecules with specific properties.
  • Material science: Fluorinated aromatic compounds like 2,5-difluorobenzaldehyde can be used in the development of new materials with desirable properties, such as improved thermal stability, electrical conductivity, or water repellency.
  • Medicinal chemistry: Fluorine substitution can sometimes be used to modify the biological activity of a molecule. Therefore, 2,5-difluorobenzaldehyde could be a potential starting point for the design of new drugs or other bioactive compounds.

Further information:

  • You can find more general information about 2,5-difluorobenzaldehyde, including its safety data sheet and physical properties, from chemical suppliers like Sigma-Aldrich .
  • If you are interested in learning more about the potential applications of 2,5-difluorobenzaldehyde in your specific field of research, it is recommended to consult with a qualified scientist or researcher in that area.

2,5-Difluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H4F2OC_7H_4F_2O and a molecular weight of approximately 142.10 g/mol. It features two fluorine substituents at the 2 and 5 positions of the benzene ring, along with an aldehyde functional group at the 1 position. This compound is typically a colorless to yellow liquid and is soluble in organic solvents. Its structure can be represented as:

text
F \ C1=CC=C(C=O)C=C1 / F

2,5-Difluorobenzaldehyde is notable for its unique electronic properties due to the presence of fluorine atoms, which can influence reactivity and stability in various

2,5-Difluorobenzaldehyde is considered a hazardous material. Here are some key safety concerns:

  • Flammability: Flash point: 58 °C []. Flammable and can ignite easily.
  • Toxicity: Data on specific toxicity is limited, but it should be handled with caution as it may be irritating to skin, eyes, and respiratory system [].
  • Reactivity: Air-sensitive and may decompose upon exposure to air [].
Typical for aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Condensation Reactions: It can undergo condensation with amines to yield imines.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The fluorine substituents can direct electrophiles to specific positions on the benzene ring, affecting substitution patterns.

The biological activity of 2,5-difluorobenzaldehyde has been explored in various studies. It exhibits moderate antimicrobial properties and has been investigated for its potential as a precursor in pharmaceuticals. Its unique structure allows it to interact with biological targets, although specific mechanisms of action require further elucidation.

Several methods exist for synthesizing 2,5-difluorobenzaldehyde:

  • Fluorination of Benzaldehyde: Direct fluorination of benzaldehyde using fluorinating agents can yield 2,5-difluorobenzaldehyde.
  • Starting from 2,5-Difluorotoluene: Oxidation of 2,5-difluorotoluene using oxidizing agents like potassium permanganate or chromium trioxide can produce the aldehyde.
  • Anion Stabilizer Method: Recent advancements have introduced methods that utilize an anion stabilizer to improve yield during synthesis from other fluorinated compounds .

2,5-Difluorobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound may be utilized in developing agrochemicals due to its reactivity.
  • Material Science: It is used in synthesizing polymers and other materials with specific properties.

Interaction studies involving 2,5-difluorobenzaldehyde focus on its reactivity with biological molecules and other chemical species. Research indicates that it may form stable complexes with certain proteins and enzymes, influencing their activity. Further studies are necessary to fully understand these interactions and their implications.

Several compounds share structural similarities with 2,5-difluorobenzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
3,6-Difluoro-2-methylbenzaldehydeC8H6F2OMethyl group at position 2; different substitution pattern.
4-FluorobenzaldehydeC7H5FOSingle fluorine substitution; lacks additional fluorine effects.
3-Fluoro-4-methylbenzaldehydeC9H9FOContains both a methyl group and a single fluorine; different reactivity profile.
4-Bromo-2,5-difluorobenzaldehydeC7H4BrF2OBromine substitution alters electronic properties compared to difluorobenzaldehyde.

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.83%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2646-90-4

Wikipedia

2,5-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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